(2-Amino-5-chlorophenyl)(phenyl)methanol (2-Amino-5-chlorophenyl)(phenyl)methanol
Brand Name: Vulcanchem
CAS No.: 7039-50-1
VCID: VC1998579
InChI: InChI=1S/C13H12ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2
SMILES: C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)N)O
Molecular Formula: C13H12ClNO
Molecular Weight: 233.69 g/mol

(2-Amino-5-chlorophenyl)(phenyl)methanol

CAS No.: 7039-50-1

Cat. No.: VC1998579

Molecular Formula: C13H12ClNO

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

(2-Amino-5-chlorophenyl)(phenyl)methanol - 7039-50-1

Specification

CAS No. 7039-50-1
Molecular Formula C13H12ClNO
Molecular Weight 233.69 g/mol
IUPAC Name (2-amino-5-chlorophenyl)-phenylmethanol
Standard InChI InChI=1S/C13H12ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2
Standard InChI Key PAHDPXOLONPKTP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)N)O
Canonical SMILES C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)N)O

Introduction

Chemical Identity and Classification

(2-Amino-5-chlorophenyl)(phenyl)methanol is an aromatic organic compound containing amino, chloro, and hydroxyl functional groups. It belongs to the class of benzhydrols (diphenylmethanols) with additional functionalization. The compound is characterized by several key identifiers outlined in Table 1.

Table 1: Chemical Identifiers of (2-Amino-5-chlorophenyl)(phenyl)methanol

ParameterValue
CAS Registry Number7039-50-1
Molecular FormulaC₁₃H₁₂ClNO
Molecular Weight233.69 g/mol
CBNumberCB12127102
MDL NumberMFCD01004640
InChIKeyPAHDPXOLONPKTP-UHFFFAOYSA-N

The compound is known by several synonyms in the scientific literature, including 2-Amino-5-chlorobenzhydrol, 2-amino-5-chloro-diphenyl methanol, Benzenemethanol, 2-amino-5-chloro-α-phenyl-, and 4-Chloro-2-[hydroxy(phenyl)methyl]aniline .

Structural Characteristics

Molecular Structure

The structure of (2-Amino-5-chlorophenyl)(phenyl)methanol features a central carbon atom bonded to both a phenyl ring and a 2-amino-5-chlorophenyl moiety, with a hydroxyl group as the fourth substituent. This creates a tetrahedral center that is crucial to its three-dimensional configuration. The presence of both amino and hydroxyl groups enables hydrogen bonding capabilities, while the chlorine atom contributes to its electronic properties and reactivity .

Structural Representation

The structural representation can be expressed using the SMILES notation:
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)N)O

This notation captures the connectivity of atoms within the molecule, highlighting the phenyl group, the central carbon bearing the hydroxyl group, and the 2-amino-5-chlorophenyl moiety.

Physical and Chemical Properties

Physical Properties

The compound exists as a yellow solid at standard conditions, as indicated in Table 2, which summarizes its key physical properties .

Table 2: Physical Properties of (2-Amino-5-chlorophenyl)(phenyl)methanol

PropertyValue
Physical StateSolid
ColorYellow
SolubilitySlightly soluble in DMSO and Methanol
FormCrystalline

Chemical Reactivity

The chemical reactivity of (2-Amino-5-chlorophenyl)(phenyl)methanol is governed by its functional groups:

  • The amino group (-NH₂) can participate in nucleophilic reactions and can be functionalized through various transformations including acylation, alkylation, and condensation reactions.

  • The hydroxyl group (-OH) can undergo esterification, oxidation to ketones, and dehydration reactions.

  • The chlorine substituent affects the electronic distribution in the aromatic ring, potentially directing further substitution reactions .

Applications and Uses

Research Applications

(2-Amino-5-chlorophenyl)(phenyl)methanol serves as a valuable research chemical with potential applications in:

  • Medicinal Chemistry: The compound contains structural features that make it potentially useful in pharmaceutical research, possibly as an intermediate in drug synthesis .

  • Material Science: Compounds with similar structural features have been employed in the development of novel materials with specific properties.

Synthetic Intermediates

The functional groups present in (2-Amino-5-chlorophenyl)(phenyl)methanol make it a versatile building block for further chemical transformations:

  • The amino group can be utilized in the formation of amides, imines, or heterocyclic compounds.

  • The hydroxyl group can be derivatized to form ethers, esters, or can be replaced by other functionalities.

  • The chlorine substituent provides a handle for further functionalization through various metal-catalyzed coupling reactions .

ParameterClassification
GHS PictogramWarning
Hazard StatementsH315, H319, H335 (Skin irritation, Eye irritation, Respiratory irritation)
Precautionary StatementsP261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338

Proper handling should include the use of appropriate personal protective equipment, adequate ventilation, and avoiding contact with skin, eyes, and respiratory system .

Related Compounds and Structural Analogs

Several structurally related compounds provide context for understanding the properties and potential applications of (2-Amino-5-chlorophenyl)(phenyl)methanol:

  • (2-Amino-5-chlorophenyl)(phenyl)methanone (CAS: 719-59-5): The ketone analog that differs by the oxidation state of the central carbon atom .

  • (2-Amino-5-chlorophenyl)methanol (CAS: 37585-25-4): A simplified analog lacking the additional phenyl group .

  • Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime (CAS: 18097-52-4): The oxime derivative of the corresponding ketone .

  • (3-Amino-5-chlorophenyl)methanol (CAS: 79944-63-1): A positional isomer with the amino group at the 3-position instead of the 2-position .

These related compounds provide valuable comparative data for predicting properties and behavior of (2-Amino-5-chlorophenyl)(phenyl)methanol.

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